molecular formula C24H19N3O B273678 N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide

カタログ番号 B273678
分子量: 365.4 g/mol
InChIキー: VDCCRUDJBPFDIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide (DMIB) is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMIB is a member of the indoloquinazoline family of compounds and has been found to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In

作用機序

The exact mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-angiogenic properties, N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases. N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has also been found to have neuroprotective effects, with studies showing that it can protect neurons from damage caused by ischemia and oxidative stress.

実験室実験の利点と制限

One advantage of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is that it is relatively easy to synthesize, making it accessible for use in lab experiments. Additionally, N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been found to have low toxicity in animal studies, which could make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use as a therapeutic agent.

将来の方向性

There are many potential future directions for research on N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide. One area of interest is the development of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide as a cancer treatment, with studies focusing on optimizing its anti-tumor effects and identifying the most effective dosing regimens. Additionally, there is potential for N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide to be used in the treatment of other diseases characterized by abnormal cell proliferation or inflammation, such as rheumatoid arthritis and asthma. Further studies are also needed to fully understand the mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide and to identify any potential side effects or limitations of its use as a therapeutic agent.

合成法

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylindole with 2-chloroquinazoline in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification through column chromatography.

科学的研究の応用

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been the subject of numerous studies due to its potential as a therapeutic agent. It has been found to possess anti-tumor properties, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has also been found to have anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in models of rheumatoid arthritis and asthma. Additionally, N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been shown to have anti-angiogenic effects, which could make it a promising treatment for diseases characterized by abnormal blood vessel growth, such as cancer.

特性

製品名

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide

分子式

C24H19N3O

分子量

365.4 g/mol

IUPAC名

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide

InChI

InChI=1S/C24H19N3O/c1-15-12-13-20-19(14-15)23-22(26-24(28)17-8-4-3-5-9-17)18-10-6-7-11-21(18)27(23)16(2)25-20/h3-14H,1-2H3,(H,26,28)

InChIキー

VDCCRUDJBPFDIM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)C5=CC=CC=C5)C

正規SMILES

CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)C5=CC=CC=C5)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。